L-Tyrosine (sodium salt hydrate)
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Overview
Description
L-Tyrosine (sodium salt hydrate) is a polar, non-essential amino acid with a phenolic functionality. It is a natural amino acid incorporated into proteins as directed by the genetic code. The phenolic function makes the tyrosine residue in proteins a principal recipient of reactions such as phosphorylation and dephosphorylation, which are important for cell signaling . L-Tyrosine is also a precursor of various neurotransmitters and hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine can be synthesized from L-phenylalanine through hydroxylation by the enzyme phenylalanine hydroxylase . This process involves the conversion of L-phenylalanine to L-tyrosine using molecular oxygen and tetrahydrobiopterin as cofactors .
Industrial Production Methods
In industrial settings, L-Tyrosine (sodium salt hydrate) is often produced through microbial fermentation. This method involves the use of genetically modified microorganisms that can convert glucose or other carbon sources into L-tyrosine through a series of enzymatic reactions . The resulting L-tyrosine is then converted to its sodium salt hydrate form for improved solubility and stability .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated by tyrosine kinases, playing a crucial role in cell signaling pathways.
Sulfation: L-Tyrosine can also undergo sulfation, which is important for the activation of certain proteins and enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a tyrosine kinase enzyme.
Major Products Formed
Oxidation: Dopaquinone and subsequently melanin.
Phosphorylation: Phosphotyrosine.
Sulfation: Sulfotyrosine.
Scientific Research Applications
L-Tyrosine (sodium salt hydrate) has a wide range of scientific research applications:
Mechanism of Action
L-Tyrosine exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
L-Tyrosine (sodium salt hydrate) can be compared with other similar compounds such as:
L-Phenylalanine: A precursor of L-tyrosine, it lacks the phenolic hydroxyl group that is crucial for the unique reactions of L-tyrosine.
3,3’,5-Triiodo-L-thyronine: A thyroid hormone that shares structural similarities with L-tyrosine but has additional iodine atoms and different biological functions.
L-Tyrosine (sodium salt hydrate) stands out due to its role in both protein synthesis and neurotransmitter biosynthesis, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H17NNa2O5 |
---|---|
Molecular Weight |
265.21 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydride;dihydrate |
InChI |
InChI=1S/C9H11NO3.2Na.2H2O.2H/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2;;/q;2*+1;;;2*-1/t8-;;;;;;/m0....../s1 |
InChI Key |
ZBVWDMLVCHKNQJ-BXOSLQCASA-N |
Isomeric SMILES |
[H-].[H-].C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.O.O.[Na+].[Na+] |
Canonical SMILES |
[H-].[H-].C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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